molecular formula C26H24N2O4 B2480243 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 898917-46-9

5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2480243
CAS No.: 898917-46-9
M. Wt: 428.488
InChI Key: YANDKVWRPOXOQO-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with a unique structure that combines phenol, pyrimidine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Attachment of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step often involves coupling the pyrimidine derivative with a phenol derivative using a suitable coupling agent such as a palladium catalyst in a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Receptors: Altering receptor signaling pathways.

    Interfering with Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is unique due to its combination of phenol, pyrimidine, and methoxy groups, which confer distinct chemical and biological properties

Biological Activity

5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol, with a CAS number of 879478-43-0, is a complex organic compound notable for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O4C_{27}H_{27}N_{3}O_{4} with a molecular weight of 457.5 g/mol. The structure comprises a pyrimidine ring linked to phenolic and methoxy groups, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : Achieved through reactions involving nitriles and amidines under acidic or basic conditions.
  • Attachment of Methoxy Groups : Introduced via methylation reactions using reagents such as dimethyl sulfate.
  • Coupling Reactions : Final coupling of the pyrimidine derivative with a phenolic derivative using palladium catalysts in Suzuki or Heck reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds has been determined, showcasing their potential as antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit or activate enzymatic activities critical for microbial survival.
  • Receptor Modulation : Alters receptor signaling pathways that can influence cell proliferation and apoptosis.
  • Cellular Interference : Affects cellular processes crucial for the growth and maintenance of various pathogens.

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited MIC values significantly lower than standard antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties through its ability to induce apoptosis in cancer cells by modulating key signaling pathways .

Data Tables

PropertyValue
Molecular FormulaC27H27N3O4
Molecular Weight457.5 g/mol
Antibacterial ActivityEffective against E. coli and S. aureus
Anticancer ActivityInduces apoptosis in cancer cells

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17-8-9-18(2)19(12-17)15-31-20-10-11-21(22(29)13-20)26-25(14-27-16-28-26)32-24-7-5-4-6-23(24)30-3/h4-14,16,29H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANDKVWRPOXOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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